molecular formula C23H25NO4 B2495344 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid CAS No. 2095411-04-2

2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid

Cat. No.: B2495344
CAS No.: 2095411-04-2
M. Wt: 379.456
InChI Key: UDHYFSZTGYDKGE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-21(26)13-23(11-5-6-12-23)15-24-22(27)28-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-15H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHYFSZTGYDKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095411-04-2
Record name 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [1-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclopentyl]acetic acid
  • CAS No.: 2095411-04-2
  • Molecular Formula: C₂₃H₂₅NO₄
  • Molecular Weight : 379.46 g/mol
  • Key Features: Comprises a cyclopentyl core substituted with an Fmoc-protected amino group and an acetic acid side chain. This structure confers moderate ring strain and hydrophobicity, making it valuable in peptide synthesis and constrained molecular scaffolds .

Comparison with Structural Analogs

Structural and Functional Variations

The target compound is compared to five structurally related Fmoc-protected amino acid derivatives (Table 1). Key differences include:

  • Core Structure : Cyclopentyl (target) vs. cyclohexane (), linear alkyl (), or aryl () groups.
  • Substituents: Variations in functional groups (e.g., carboxylic acid, cyanomethyl, mesityl) influence reactivity and applications.

Table 1: Physical and Chemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Purity
Target Compound 2095411-04-2 C₂₃H₂₅NO₄ 379.46 Cyclopentyl, acetic acid Not specified ≥95%
Fmoc-tranexamic acid (Cyclohexane analog) - C₂₄H₂₅NO₄ 391.46 Cyclohexane, carboxylic acid Not specified Not specified
1-Fmoc-aminocyclopentanecarboxylic acid 117322-30-2 C₂₁H₂₁NO₄ 351.40 Cyclopentane, carboxylic acid 187°C ≥95%
2-(Fmoc-pentylamino)acetic acid 2044871-59-0 C₂₂H₂₅NO₄ 379.44 Pentyl Not specified Not specified
2-(Fmoc-cyanomethylamino)acetic acid 2172570-83-9 C₁₉H₁₆N₂O₄ 336.34 Cyanomethyl Not specified Not specified

Key Observations :

  • The cyclohexane analog () has a larger ring, reducing strain but increasing hydrophobicity.
  • The cyanomethyl variant () introduces polarity and reactivity for further functionalization .

Table 2: Structural and Functional Comparisons

Compound Core Structure Functional Groups Key Differences Potential Applications
Target Compound Cyclopentyl Fmoc-amino, acetic acid Moderate ring strain Peptide engineering, constrained analogs
Fmoc-tranexamic acid (Cyclohexane analog) Cyclohexane Fmoc-amino, carboxylic acid Trans configuration, larger ring Macrocyclic compounds (e.g., mutanobactins)
1-Fmoc-aminocyclopentanecarboxylic acid Cyclopentane Fmoc-amino, carboxylic acid Direct ring substitution Peptide cyclization, backbone modification
2-(Fmoc-pentylamino)acetic acid Linear chain Fmoc-amino, pentyl Enhanced lipophilicity Lipidated peptides, drug delivery
2-(Fmoc-mesitylamino)acetic acid (11d) Aryl Fmoc-amino, mesityl Steric bulk, electron-withdrawing Asymmetric catalysis, organocatalysis

Research Findings :

  • Target Compound : Used in peptide synthesis to introduce rigidity, optimizing binding affinity in drug candidates .
  • Fmoc-tranexamic Acid: Employed in mutanobactin A synthesis (), leveraging its cyclohexane core for macrocyclization .
  • Cyanomethyl Derivative: The cyanomethyl group enables click chemistry modifications, expanding utility in bioconjugation .
  • Mesityl Derivative (11d) : Bulky mesityl group stabilizes transition states in Bi-catalyzed reactions (45% yield, ) .

Biological Activity

The compound 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid , also known as Fmoc-cyclopentylacetic acid, is a complex organic molecule with potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 341.37 g/mol
  • CAS Number : 2171863-67-3

Structural Features

The compound features a fluorenylmethoxy group, which enhances its lipophilicity, and a cyclopentyl moiety that may influence its interaction with biological targets. The amino and acetic acid functional groups are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The fluorenyl group provides stability during biochemical interactions, while the acetic acid portion may facilitate binding to various biological targets through hydrogen bonding and hydrophobic interactions.

Biological Effects

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant inhibition against bacterial growth, suggesting potential applications in antimicrobial therapies.
  • Neuroprotective Effects : Some structural analogs are being studied for their potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryModulation of cytokine production

Study on Antimicrobial Activity

In a study assessing the antimicrobial properties of structurally related compounds, it was found that derivatives similar to this compound displayed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for effective derivatives.

Neuroprotective Studies

Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The study demonstrated that these compounds could reduce neuronal apoptosis induced by oxidative stress, indicating their potential use in treating conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid?

  • Methodological Answer : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amine group. A typical protocol involves reacting the primary amine with Fmoc chloride in the presence of a mild base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature. Cyclopentylacetic acid derivatives are functionalized with the Fmoc-protected aminomethyl group through carbodiimide-mediated coupling . Purification is achieved via flash chromatography or HPLC, with yields dependent on reaction stoichiometry and solvent purity.

Q. How does the Fmoc group enhance stability during peptide synthesis?

  • Methodological Answer : The Fmoc group acts as a temporary protecting group for amines, enabling selective deprotection under basic conditions (e.g., piperidine in DMF). This allows sequential peptide elongation in solid-phase synthesis. The steric bulk of the Fmoc moiety minimizes side reactions (e.g., racemization) during coupling, while its UV-active properties facilitate monitoring via HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the cyclopentyl and Fmoc moieties. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). Purity is assessed via reverse-phase HPLC using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer : Coupling efficiency depends on activation reagents (e.g., HOBt/DIC or PyBOP) and solvent polarity. Pre-activating the carboxylic acid group with DIC/HOAt in DMF improves reaction kinetics. Real-time monitoring via the Kaiser test ensures complete coupling. Suboptimal yields may require double coupling or microwave-assisted synthesis .

Q. What strategies resolve contradictions in reported reaction yields for Fmoc-protected intermediates?

  • Methodological Answer : Discrepancies often arise from solvent purity (e.g., anhydrous DMF vs. technical grade) or base selection (sodium carbonate vs. DIEA). Systematic comparison under controlled conditions (e.g., inert atmosphere, standardized reagent ratios) isolates variables. Kinetic studies using in-situ IR spectroscopy can identify rate-limiting steps .

Q. How does structural rigidity from the cyclopentyl group influence peptide conformational studies?

  • Methodological Answer : The cyclopentyl moiety restricts rotational freedom, stabilizing specific peptide conformations (e.g., β-turns). Circular dichroism (CD) and molecular dynamics (MD) simulations are used to correlate structure with bioactivity. Comparative studies with acyclic analogs highlight the impact of rigidity on binding affinity .

Q. What are the limitations of Fmoc-based protection in large-scale peptide synthesis?

  • Methodological Answer : While Fmoc is labile to bases, prolonged exposure to piperidine can lead to diketopiperazine formation in sensitive sequences. Alternatives like Boc (tert-butoxycarbonyl) may be explored for acid-labile protection. Scalability challenges include cost-effective purification (e.g., switchable solvents) and minimizing Fmoc-deprotection byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.